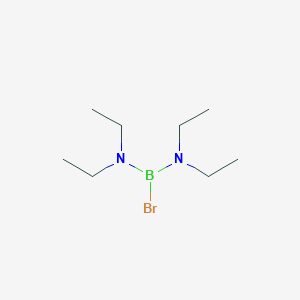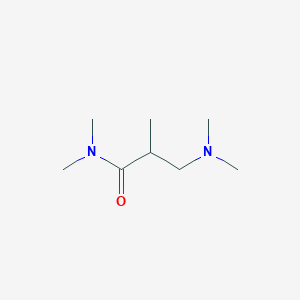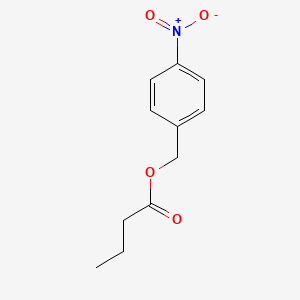
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-: is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with amino, dimethyl, and piperazinyl groups. It is a derivative of benzoic acid and is known for its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2,6-dimethylbenzoic acid with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. It may act as an antagonist or agonist at various receptor sites, influencing pathways related to mood regulation and cognitive function.
Vergleich Mit ähnlichen Verbindungen
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Comparison: Compared to these similar compounds, Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of amino, dimethyl, and piperazinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
39728-52-4 |
|---|---|
Molekularformel |
C21H28N4O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-amino-2,6-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H28N4O/c1-16-14-18(22)15-17(2)20(16)21(26)23-8-9-24-10-12-25(13-11-24)19-6-4-3-5-7-19/h3-7,14-15H,8-13,22H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
BMEVMARVSWWZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




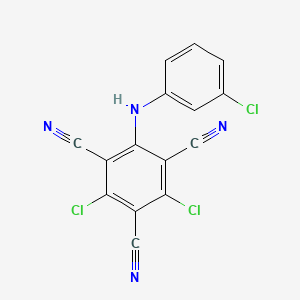
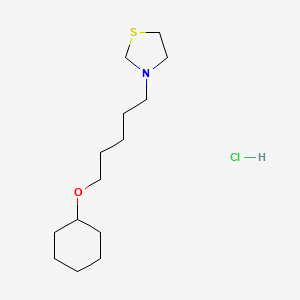

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)


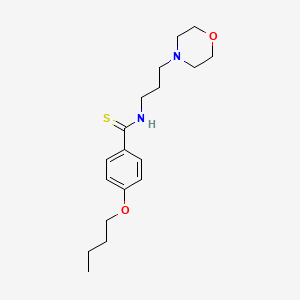

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
